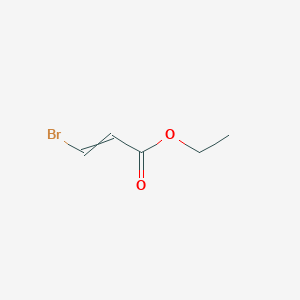
1,2--4,5-Di-O-isopropylidene-beta-D-fructopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose, also known as diacetone-D-fructose, is a derivative of fructose. This compound is characterized by the presence of two isopropylidene groups attached to the fructopyranose ring. It is primarily used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose typically involves the reaction of D-fructose with acetone in the presence of an acid catalyst. The reaction can be carried out using different catalysts, including sulfuric acid and ionic liquids. The process involves the formation of a cyclic ketal, which protects the hydroxyl groups of the fructose molecule .
Análisis De Reacciones Químicas
1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the isopropylidene groups are replaced by other functional groups.
Aplicaciones Científicas De Investigación
1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose has several scientific research applications:
Biology: The compound is used in the study of carbohydrate metabolism and enzyme activity.
Medicine: It is involved in the synthesis of antihyperlipidemic agents and other therapeutic compounds.
Industry: The compound is used in the production of chiral auxiliaries and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose involves its interaction with specific enzymes and metabolic pathways. The compound can modulate the activity of certain enzymes involved in carbohydrate metabolism, thereby altering the metabolic flux within the cell . It also serves as a protective group for hydroxyl functionalities in synthetic organic chemistry, preventing unwanted side reactions .
Comparación Con Compuestos Similares
1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose can be compared with other similar compounds such as:
2,34,5-Di-O-isopropylidene-beta-D-fructopyranose: This isomer has two isopropylidene groups attached at different positions on the fructopyranose ring.
1,23,4-Di-O-isopropylidene-beta-D-galactopyranose: This compound is a derivative of galactose and has similar protective properties for hydroxyl groups.
1,24,5-Di-O-isopropylidene-beta-D-mannopyranose: This is a mannose derivative with similar applications in organic synthesis.
The uniqueness of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose lies in its specific structural configuration, which provides distinct reactivity and stability compared to its isomers and other similar compounds .
Propiedades
Fórmula molecular |
C12H20O6 |
|---|---|
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
(4S)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol |
InChI |
InChI=1S/C12H20O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-9,13H,5-6H2,1-4H3/t7?,8?,9?,12-/m0/s1 |
Clave InChI |
NFHXOQDPQIQPKT-YAIDBFCLSA-N |
SMILES isomérico |
CC1(OC[C@]2(O1)C(C3C(CO2)OC(O3)(C)C)O)C |
SMILES canónico |
CC1(OCC2(O1)C(C3C(CO2)OC(O3)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate](/img/structure/B12442610.png)
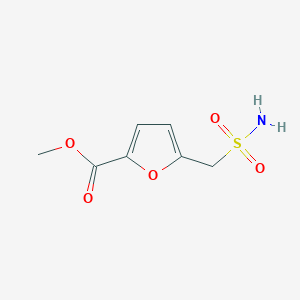
![(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic Acid](/img/structure/B12442628.png)


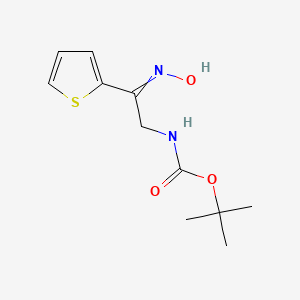
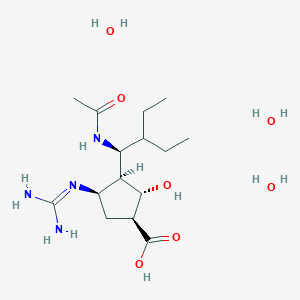

![tert-butyl (4R)-4-[(1E)-3-bromoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12442659.png)

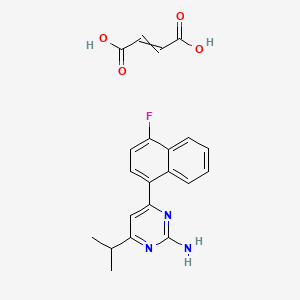
![methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate](/img/structure/B12442677.png)

